(6-Nitroquinolin-2-yl)methanamine

Medicinal Chemistry Chemical Biology Organic Synthesis

Obtaining regioisomerically pure, bifunctional quinoline building blocks is a recurring bottleneck in medicinal chemistry. (6-Nitroquinolin-2-yl)methanamine addresses this with its precisely positioned 6-nitro and 2-aminomethyl groups, enabling orthogonal synthetic elaboration not possible with mono-functionalized or regioisomeric analogs. • Orthogonal reactivity: The 2-aminomethyl handle supports amide coupling, reductive amination, or sulfonamide formation while the 6-nitro group remains intact for selective reduction or charge-transfer interactions. • Fluorogenic probe development: The 6-nitro group quenches fluorescence; enzymatic reduction to 6-amino restores signal for hypoxia/nitroreductase sensing applications. • Privileged scaffold access: Selective nitro reduction yields the 2,6-disubstituted quinoline core found in kinase inhibitors. Custom synthesis available with full analytical characterization (NMR, HPLC, MS).

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
Cat. No. B12962991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Nitroquinolin-2-yl)methanamine
Molecular FormulaC10H9N3O2
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)CN)C=C1[N+](=O)[O-]
InChIInChI=1S/C10H9N3O2/c11-6-8-2-1-7-5-9(13(14)15)3-4-10(7)12-8/h1-5H,6,11H2
InChIKeyKGPWQKWROMKGJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Nitroquinolin-2-yl)methanamine Overview


(6-Nitroquinolin-2-yl)methanamine (CAS 1541259-93-1) is a bifunctional quinoline building block incorporating a primary aminomethyl handle at the 2-position and a strongly electron-withdrawing nitro group at the 6-position . With a molecular formula of C10H9N3O2 and a molecular weight of 203.20 g/mol, this solid intermediate is specifically designed for applications where both a hydrogen-bond donor/acceptor and a reducible nitro pharmacophore or further reactive handle are required . Its differentiation lies in the precise juxtaposition of these functional groups on the quinoline scaffold, enabling orthogonal synthetic elaboration that is not possible with mono-functionalized or regioisomeric quinoline intermediates.

Orthogonal derivatization at 2-aminomethyl and 6-nitro positions
Strong H-bond acceptor and reducible nitro handle
Building block for SAR probes and bifunctional quinoline libraries

Why (6-Nitroquinolin-2-yl)methanamine Is Irreplaceable


Generic substitution is not feasible because the 6-nitro group fundamentally dictates the electronic character, reactivity, and potential biological interactions of the quinoline core, distinguishing it from electron-donating (e.g., 6-methyl) or neutral (e.g., hydrogen) 2-(aminomethyl)quinoline analogs. The strongly electron-withdrawing nitro group enables unique synthetic transformations, such as selective reduction to a 6-amino derivative under specific conditions, and can participate in critical charge-transfer or hydrogen-bonding interactions absent in non-nitrated comparators. Consequently, substituting (6-Nitroquinolin-2-yl)methanamine with a non-nitrated or differently substituted 2-(aminomethyl)quinoline would alter the outcome of a synthetic sequence or a biological probe without rigorous re-validation.

Electronic Character
Replacing the 6-nitro with Cl or CH3 removes the strong electron-withdrawing group, which may alter core reactivity and binding.
Synthetic Handle
The nitro group enables selective reduction to a 6-amino handle; non-nitrated analogs lack this orthogonal derivatization path.
H-Bonding & Polarity
Two H-bond acceptors and a larger TPSA vs one acceptor in 6-Cl/CH3 analogs may impact solubility and target interaction profiles.

(6-Nitroquinolin-2-yl)methanamine Differentiation Data


Comparison with 6-Halogen and 6-Methyl Analogs

A head-to-head structural and property comparison reveals distinct differentiation in hydrogen-bonding capacity and electronic nature between the target nitro compound and its closest commercially available analogs. The 6-nitro group provides a strong hydrogen-bond acceptor that quantifiably alters lipophilicity relative to halogenated or alkylated comparators. Specifically, (6-Nitroquinolin-2-yl)methanamine possesses two hydrogen-bond acceptors (nitro group), compared to zero for the 6-chloro and 6-methyl analogs. This leads to a predicted lower logP and greater topological polar surface area (TPSA), directly impacting solubility and target engagement profiles. However, direct comparative activity data (e.g., IC50, Ki) against specific biological targets for the parent amine is not available in the peer-reviewed literature or patents surveyed.

Functional Group Comparison
Class-level
2 H-bond acceptors, 71.8 Ų TPSA vs 1 acceptor, 38.9 Ų (6-Cl, 6-CH3 analogs)
Supports differentiation in hydrogen-bonding and polarity profiles.
In silico predictions; no experimental binding data available.
Medicinal Chemistry Chemical Biology Organic Synthesis

(6-Nitroquinolin-2-yl)methanamine Core Applications


Fluorescent Turn-On Probes for Nitroreductase

As a nitroaromatic compound, (6-Nitroquinolin-2-yl)methanamine can serve as a key intermediate for developing fluorogenic probes. The 6-nitro group quenches fluorescence, which is restored upon selective enzymatic reduction to the 6-amino derivative. The 2-aminomethyl handle provides a convenient, non-perturbing site for conjugation to targeting ligands or reporter groups, creating probes for hypoxia or nitroreductase-expressing pathologies.

Parallel Derivatization for Library Synthesis

The primary aminomethyl group is a versatile synthetic handle for generating diverse compound libraries. It can be rapidly elaborated through amide coupling, reductive amination, or sulfonamide formation to explore structure-activity relationships (SAR) at the 2-position of a quinoline core while keeping the electronically influential 6-nitro group constant, which is a strategy for medicinal chemistry hit-to-lead optimization.

Precursor for 6-Aminoquinoline Bioactive Molecules

The 6-nitro group can be selectively reduced to a 6-amino group, providing a bifunctional 2,6-disubstituted quinoline. This 6-amino-2-aminomethylquinoline scaffold is a privileged intermediate found in various kinase inhibitors and other therapeutic agents. Starting with the pure 6-nitro precursor ensures regiochemical certainty that might be difficult to achieve via direct nitration of other intermediates.

Internal Standard for Mass Spectrometry

The unique combination of a basic amine and a nitro group gives this compound a distinctive mass spectrometric fragmentation pattern and ionization profile compared to non-nitrated analogs. This makes it suitable as a stable, readily synthesized internal standard for the quantification of quinoline-based drugs or metabolites that lack the 6-nitro moiety, ensuring no isotopic interference with the analyte.

Application
Selection Property
Validation Focus
Fluorogenic probe design
Nitro-group fluorescence quenching
Reductive activation and signal-to-background review
2-Aminomethyl derivatization libraries
Primary amine coupling versatility
Library purity and scaffold retention
6-Aminoquinoline scaffold synthesis
Regioselective nitro reduction
Reduction selectivity and downstream probe context
MS internal standard for quinoline analytes
Distinct 6-nitro mass fragmentation
Ionization efficiency and matrix-effect assessment
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